molecular formula C17H17N3O4S3 B2424103 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034528-38-4

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B2424103
CAS No.: 2034528-38-4
M. Wt: 423.52
InChI Key: LYDCKEFGEKLREK-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core

Mechanism of Action

Target of Action

The primary target of the compound “4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound is introduced as an electron-deficient monomer into a 2D framework, leading to the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and quenching of PAAs . The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

Pharmacokinetics

The compound’s high stability, porosity, and fluorescence performance suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . The F-CTF-3 nanosheet exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of various amines . The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection among various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include sulfuric acid, thionyl chloride, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide lies in its combination of the benzo[c][1,2,5]thiadiazole core with sulfonyl and thiazepane groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c21-26(22)12-11-20(10-9-15(26)13-5-2-1-3-6-13)27(23,24)16-8-4-7-14-17(16)19-25-18-14/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDCKEFGEKLREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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